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Compound of Interest

Compound Name: 3-Amino-2-nitrobenzoic acid

Cat. No.: B050063

This technical guide provides a comprehensive overview of the expected spectral data for 3-
amino-2-nitrobenzoic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is tailored for
researchers, scientists, and professionals in drug development, offering detailed experimental
protocols and data interpretation.

Predicted Spectral Data

Due to the limited availability of published experimental spectra for 3-amino-2-nitrobenzoic
acid, the following data are predicted based on the analysis of its isomers and related
compounds. These tables provide an expected range and rationale for key spectral features.

1.1. Predicted *H NMR Spectral Data

The 'H NMR spectrum is expected to show three aromatic protons and exchangeable protons
from the amine and carboxylic acid groups.
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Predicted
Chemical Shift

(3, ppm)

Proton

Multiplicity

Coupling
Constant (J,
Hz)

Justification

H-4 7.8-8.0

Doublet of
doublets (dd)

~8.0,1.5

Downfield due to
deshielding from
the adjacent nitro
group and
coupling to H-5
and H-6.

H-5 6.8-7.0

Triplet (1)

Shielded by the
amino group,
coupled to H-4
and H-6.

H-6 73-75

Doublet of
doublets (dd)

~8.0,15

Influenced by
both the amino
and carboxylic
acid groups,
coupled to H-4
and H-5.

-NH:2 50-6.0

Broad singlet

Chemical shift
and broadness
are dependent
on solvent and

concentration.

-COOH 10.0-12.0

Broad singlet

Typical range for
a carboxylic acid
proton; broad
due to hydrogen
bonding and

exchange.

1.2. Predicted 3C NMR Spectral Data
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The 13C NMR spectrum will display seven distinct carbon signals corresponding to the aromatic
ring and the carboxyl group.

Predicted Chemical Shift (9, o
Carbon Justification

ppm)

Attached to the electron-
C-1 (C-COOH) 120 - 125 withdrawing nitro and amino

groups.

Strongly deshielded by the

C-2 (C-NO2) 145 - 150 _
nitro group.
Deshielded, but less so than
C-3 (C-NH2) 140 - 145 C-2, attached to the amino
group.
C-4 125-130 Aromatic CH.
C-5 115-120 Shielded by the amino group.
C-6 130- 135 Aromatic CH.
Typical chemical shift for a
C=0 (Carboxyl) 165 - 170 carboxylic acid carbonyl

carbon.

1.3. Predicted IR Spectral Data

The IR spectrum will show characteristic absorption bands for the amine, nitro, and carboxylic
acid functional groups.
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] Predicted ) ) .
Functional Group Intensity Vibration Mode
Wavenumber (cm~?)
O-H (Carboxylic Acid) 2500 - 3300 Broad Stretching
) ) Symmetric &
N-H (Amine) 3300 - 3500 Medium, Doublet ) )
Asymmetric Stretching

C-H (Aromatic) 3000 - 3100 Medium to Weak Stretching

C=0 (Carboxylic Acid) 1680 - 1710 Strong Stretching

C=C (Aromatic) 1450 - 1600 Medium to Weak Stretching

1520 - 1560 & 1340 -

N-O (Nitro Grou
( P) 1380

Strong

Asymmetric &

Symmetric Stretching

C-N (Amine) 1250 - 1350

Medium

Stretching

1.4. Mass Spectrometry Data

Mass spectrometry data for 3-amino-2-nitrobenzoic acid is available from PubChem. The

predicted monoisotopic mass is 182.03276 Da[1].

Adduct m/z

[M+H]* 183.04004
[M+NaJ* 205.02198
[M-H]- 181.02548
[M]* 182.03221

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
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o Accurately weigh 5-10 mg of 3-amino-2-nitrobenzoic acid for *H NMR and 20-50 mg for
13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, as the compound may have poor solubility in CDCIs).

o Transfer the solution to a clean 5 mm NMR tube.

o Data Acquisition:

[e]

Insert the NMR tube into the spectrometer.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity.

o Acquire the *H NMR spectrum using a standard pulse sequence.

o For 13C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon.

o Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

o Calibrate the chemical shifts relative to the residual solvent peak or an internal standard
(e.g., TMS).

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 3-amino-2-nitrobenzoic acid sample directly onto the
ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Data Acquisition:

o Collect a background spectrum of the empty ATR setup.
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o Collect the sample spectrum.

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to generate the final absorbance or transmittance spectrum.

o Typically, spectra are collected over a range of 4000 to 400 cm~1.
2.3. Mass Spectrometry (MS)
o Sample Preparation (Electrospray lonization - ESI):

o Prepare a dilute solution of 3-amino-2-nitrobenzoic acid (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

o Further dilute this stock solution to a final concentration of 1-10 pg/mL.
o Data Acquisition:

o Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow
rate.

o Acquire the mass spectrum in both positive and negative ion modes to observe different
adducts.

o For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to
collision-induced dissociation (CID) to generate fragment ions, which can aid in structural
elucidation.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an
unknown compound, such as 3-amino-2-nitrobenzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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